3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
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Overview
Description
The compound “3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione” is a complex organic molecule that contains several functional groups, including a pyrrole ring, an aniline group, a trifluoromethyl group, and a dione group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is a five-membered ring containing one nitrogen atom . The other functional groups (aniline, trifluoromethyl, and dione) would be attached to this ring at the specified positions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the aniline group could undergo reactions typical of amines, such as acylation or alkylation . The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the polar aniline and dione groups could enhance its solubility in polar solvents .Scientific Research Applications
Photoluminescent Materials
A study by Beyerlein and Tieke (2000) discussed π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, which exhibit strong photoluminescence and photochemical stability. These properties make the compounds suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Anticancer Therapeutics
Kuznietsova et al. (2019) synthesized pyrrole derivatives as inhibitors of several protein kinases, including EGFR and VEGFR. These compounds showed potential as competitive inhibitors and antioxidants, contributing to anti-inflammatory, proapoptotic, and antitumor activity. The study provides insights into the mechanisms of action of these derivatives in cancer therapy (Kuznietsova et al., 2019).
Corrosion Inhibition
Zarrouk et al. (2015) explored 1H-pyrrole-2,5-dione derivatives as organic inhibitors for the corrosion of carbon steel in hydrochloric acid medium. Their study demonstrated that these derivatives act as good corrosion inhibitors, with their efficiency increasing with concentration. The inhibition mechanism is primarily controlled by chemisorption on the steel surface (Zarrouk et al., 2015).
Organic Solar Cells
Hu et al. (2015) synthesized an alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in inverted polymer solar cells. The introduction of the DPP unit endowed the material with high conductivity and electron mobility, improving the power conversion efficiency of the devices (Hu et al., 2015).
Future Directions
The future research directions for this compound would depend on its intended use or biological activity. It could potentially be explored for various applications, such as in the development of new pharmaceuticals or materials, based on its complex structure and the presence of several functional groups .
properties
IUPAC Name |
3-chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O3/c18-13-14(22-11-3-1-2-4-12(11)24)16(26)23(15(13)25)10-7-5-9(6-8-10)17(19,20)21/h1-8,22,24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVHEHDFKMTSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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